4'-Bromo-2-fluoro-1,1'-biphenyl
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Overview
Description
4’-Bromo-2-fluoro-1,1’-biphenyl is a chemical compound with the molecular formula C12H8BrF and a molecular weight of 251.094 . It is used as an intermediate in the preparation of non-steroidal anti-inflammatory drugs as well as other bio-active compounds .
Synthesis Analysis
The synthesis of 4’-Bromo-2-fluoro-1,1’-biphenyl has been achieved by Suzuki Coupling Reaction with Pd (PPh_3)_4 Catalysis . This method was reported in the Fine Chemicals journal in 2012 .Molecular Structure Analysis
The molecular structure of 4’-Bromo-2-fluoro-1,1’-biphenyl can be represented by the IUPAC Standard InChI: InChI=1S/C12H8BrF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H . The 3D structure of the molecule can be viewed using Java or Javascript .Scientific Research Applications
Enantioselective Synthesis
4'-Bromo-2-fluoro-1,1'-biphenyl has been utilized in the enantioselective synthesis of pharmaceutical compounds. For instance, its use in the highly enantioselective synthesis of (S)-Flurbiprofen methyl ester, involving Grignard cross-coupling and methoxycarbonylation reactions, has been documented. This process employs a [PdCl2((S)-Xylyl-Phanephos)] catalyst to achieve the desired enantioselectivity (Harkness & Clarke, 2017).
Material Synthesis and Structural Analysis
The compound has been instrumental in synthesizing and analyzing materials with unique properties. For instance, biphenyl carbazole-based derivatives have been obtained from it, exhibiting significant luminescence and thermal stability. These compounds are characterized by various spectroscopic techniques and X-ray diffraction, revealing intricate molecular interactions and structural details (Tang et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-(2-fluorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUANGRAOJIIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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